4-Bromothiazol-5-amine
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Overview
Description
4-Bromothiazol-5-amine is a heterocyclic organic compound with the molecular formula C₃H₃BrN₂S. It features a five-membered ring containing both sulfur and nitrogen atoms, with a bromine atom attached at the fourth position and an amine group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiazol-5-amine typically involves the bromination of thiazole derivatives. One common method is the reaction of thiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromothiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to yield thiazolidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or neutral conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products may include azides, nitriles, or secondary amines.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidine derivatives.
Scientific Research Applications
4-Bromothiazol-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antimicrobial, antiviral, and anticancer agents.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators, contributing to the study of biochemical pathways and disease mechanisms.
Materials Science: It is utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-Bromothiazol-5-amine varies depending on its application:
Antimicrobial Activity: The compound interferes with bacterial cell wall synthesis or disrupts essential enzymatic processes, leading to cell death.
Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells.
Receptor Modulation: The compound can act as an agonist or antagonist at various receptors, modulating physiological responses.
Comparison with Similar Compounds
Thiazole: A parent compound with similar structural features but lacking the bromine and amine groups.
4-Chlorothiazol-5-amine: Similar structure with a chlorine atom instead of bromine, exhibiting different reactivity and biological activity.
5-Aminothiazole: Lacks the bromine atom, resulting in different chemical properties and applications.
Uniqueness: 4-Bromothiazol-5-amine is unique due to the presence of both bromine and amine groups, which confer distinct reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it a versatile intermediate in organic synthesis. Additionally, the amine group allows for further functionalization, expanding its utility in various research fields .
Properties
IUPAC Name |
4-bromo-1,3-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-2-3(5)7-1-6-2/h1H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKBTJGKSGENPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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